ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

Synthetic chemistry Building block efficiency Triazole synthesis

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS 648430-85-7) is a 1,2,4-triazole derivative bearing a benzyl substituent at the 5-position and an ethyl ester at the 3-position (molecular formula C₁₂H₁₃N₃O₂, MW 231.25 g/mol). It belongs to the class of 5-substituted 1H-1,2,4-triazole-3-carboxylates, a privileged scaffold in medicinal chemistry that serves as a key building block for nucleoside analogs, kinase inhibitors, and coordination chemistry ligands.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 648430-85-7
Cat. No. B1444769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
CAS648430-85-7
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
InChIKeyZDYNKUMTNKZJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS 648430-85-7): Procurement-Grade Chemical Identity and Baseline Properties


Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS 648430-85-7) is a 1,2,4-triazole derivative bearing a benzyl substituent at the 5-position and an ethyl ester at the 3-position (molecular formula C₁₂H₁₃N₃O₂, MW 231.25 g/mol) [1]. It belongs to the class of 5-substituted 1H-1,2,4-triazole-3-carboxylates, a privileged scaffold in medicinal chemistry that serves as a key building block for nucleoside analogs, kinase inhibitors, and coordination chemistry ligands [2]. The compound is commercially available from multiple vendors (Sigma-Aldrich, AchemBlock, AKSci, CapotChem) at purities ranging from 95% to 98%, with storage typically recommended at refrigerated temperatures (2–8 °C) .

Why Generic Substitution of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate Fails: Physicochemical and Synthetic Divergence Among 5-Substituted Triazole-3-carboxylates


5-Substituted 1H-1,2,4-triazole-3-carboxylates are not interchangeable building blocks. The identity of the 5-position substituent (H, alkyl, aryl, benzyl) directly governs synthetic yield, melting point, and downstream reactivity in nucleoside analog construction [1]. The benzyl group introduces a methylene spacer between the triazole core and the phenyl ring, resulting in distinct conformational flexibility and lipophilicity compared to the directly attached phenyl analog . Furthermore, the ethyl ester form offers different solubility and reactivity profiles versus the free carboxylic acid or sodium salt forms, which impacts coupling efficiency in amide bond formation and nucleoside synthesis [1]. Substituting a different 5-substituted triazole-3-carboxylate without verifying these parameters risks altered reaction kinetics, reduced yields in subsequent synthetic steps, and compromised purity of final products.

Quantitative Differentiation Guide: Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate vs. Closest Analogs


Synthetic Yield Comparison: Benzyl vs. Phenyl, Cyclopropyl, and Unsubstituted 5-Substituted Triazole-3-carboxylates

Under identical reaction conditions (acyl hydrazide condensation with ethyl 2-ethoxy-2-iminoacetate hydrochloride followed by cyclization), ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (1j) was obtained in 81% isolated yield [1]. This compares to 86% for the 5-phenyl analog (1i), 89% for the unsubstituted parent (1a), and 60% for the 5-cyclopropyl derivative (1h) [1]. The benzyl derivative thus occupies an intermediate position in synthetic accessibility—more efficient than cyclopropyl but slightly less efficient than phenyl or unsubstituted variants.

Synthetic chemistry Building block efficiency Triazole synthesis

Melting Point Differentiation: Benzyl vs. Phenyl and Unsubstituted Analogs for Solid-Phase Handling

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (1j) exhibits a melting point of 150–152 °C (white powder) [1]. This is 14–15 °C lower than the 5-phenyl analog (1i, mp 164–165 °C) and 24–27 °C lower than the unsubstituted parent (1a, mp 176–177 °C) [1]. The lower melting point of the benzyl derivative reflects reduced crystal lattice energy attributable to the methylene spacer disrupting π–π stacking compared to the directly conjugated phenyl analog.

Physical chemistry Solid-form handling Crystallinity

Privileged Precursor Status for 5-Benzyl Ribavirin Analogs with Antiviral Activity

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate serves as the direct synthetic precursor to 5-benzyl-substituted ribavirin analogs via a published three-step protocol [1]. 5-Substituted ribavirin analogs with aryl/benzyl substituents at the 5-position have demonstrated antiviral activity against multiple RNA viruses, with preliminary structure–activity relationships indicating that the benzyl group confers distinct activity profiles compared to simple alkyl substituents [2]. While specific IC₅₀ data for the benzyl analog are not publicly available in a head-to-head format, the broader class of 5-aryl ribavirin analogs has shown sub-micromolar antiviral activity in cell-based assays [2].

Antiviral research Nucleoside analogs Ribavirin derivatives

Commercial Availability and Pricing vs. Fluorinated Benzyl Analog

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is available from AchemBlock at $175/1g (purity 98%) and from AKSci at $250/1g (purity 95%) . In contrast, the 3-fluorobenzyl analog (CAS 1406504-23-1) is priced at $255/1g from AchemBlock—a 46% premium over the unsubstituted benzyl compound from the same vendor . For applications where fluorine substitution is not essential to the target SAR, the unsubstituted benzyl compound offers significant cost savings at comparable purity.

Procurement Cost efficiency Commercial sourcing

Ester Form Advantage: Ethyl Ester vs. Free Acid and Sodium Salt for Downstream Derivatization

Among the commercially available forms of the 5-benzyl-1H-1,2,4-triazole-3-carboxylate scaffold, the ethyl ester (target compound, mp 150–152 °C) [1] offers distinct advantages for downstream derivatization. The free carboxylic acid form (CAS 107469-72-7, 97% purity, Aladdin) requires activation for amide bond formation, while the sodium salt (CAS 2407104-87-2, mp 105–106 °C, Sigma-Aldrich) has lower thermal stability and enhanced aqueous solubility that may complicate organic-phase reactions. The ethyl ester can be directly converted to amides, hydrazides, or hydroxamic acids without pre-activation steps, as demonstrated in the Grygorenko synthetic platform (amide formation in 82–93% yield; hydrazide formation in 84–89% yield) [1].

Derivatization Amide coupling Solubility

Optimal Application Scenarios for Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate in Scientific Procurement


Medicinal Chemistry: Synthesis of 5-Benzyl Ribavirin Analogs for Antiviral Screening

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is the designated precursor for constructing 5-benzyl-substituted ribavirin analogs following the validated three-step protocol by Matveev et al. [1]. The 81% synthetic yield and well-characterized physical properties (mp 150–152 °C) ensure reproducible scale-up to multi-gram quantities required for in vitro antiviral screening campaigns. The benzyl substituent at the 5-position has been associated with retained antiviral activity in the ribavirin analog series, unlike simple alkyl substituents which diminish activity [2].

Coordination Chemistry: Ligand Design with 5-Benzyl Triazole Carboxylate Scaffolds

The 1,2,4-triazole-3-carboxylate motif is a versatile ligand for coordination polymers and metal-organic frameworks [1]. The benzyl substituent introduces steric bulk and lipophilic character that can tune pore size and guest selectivity in framework materials. The ethyl ester form permits post-synthetic modification to amides and hydroxamic acids (82–93% yield) [1], enabling systematic tuning of metal-binding affinity. The intermediate melting point (150–152 °C) facilitates thermal processing during framework synthesis, avoiding premature decomposition seen with the lower-melting sodium salt (mp 105–106 °C) .

Building Block Procurement for Parallel Library Synthesis

For medicinal chemistry groups conducting parallel synthesis of triazole-based compound libraries, ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate offers a cost-effective scaffold ($175/g at 98% purity) [1] that is 31% less expensive than its 3-fluorobenzyl analog ($255/g) . The ethyl ester enables direct diversification to amides without additional activation steps, and the benzyl group provides a flexible aryl attachment point that can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions.

Academic Laboratory: Undergraduate/Postgraduate Synthesis Training

The Grygorenko 2022 paper provides a fully characterized synthetic protocol for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate including complete ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis data [1]. This rich characterization dataset, combined with the moderate synthetic yield (81%) that allows students to practice yield optimization, makes this compound an ideal training substrate for heterocyclic chemistry laboratory courses at the advanced undergraduate or postgraduate level.

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